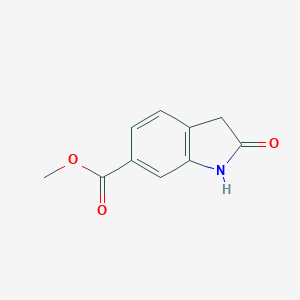

Methyl 2-oxoindoline-6-carboxylate

説明

Historical Context and Significance of the Indoline (B122111) Scaffold in Chemical Research

The indoline scaffold, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, has long been a subject of intense scientific interest. Its presence in a wide array of natural products and biologically active molecules has cemented its status as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com Historically, the exploration of indole (B1671886) and its derivatives, including the reduced indoline form, has led to the discovery of crucial biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com

The significance of the indoline scaffold extends across various therapeutic areas. Compounds containing this structural motif have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govekb.egnih.gov The versatility of the indoline ring system allows for diverse chemical modifications, enabling chemists to fine-tune the pharmacological properties of molecules and develop novel drug candidates. mdpi.comnih.gov The journey of some indoline-based compounds from their initial discovery in the 19th century to their current use in treating diseases like drug-resistant breast cancer highlights the enduring importance of this scaffold in chemical and pharmaceutical research. rsc.orgillinois.edu

Nomenclature and Synonyms of Methyl 2-Oxoindoline-6-carboxylate in Academic Literature

In scientific discourse, precision in chemical nomenclature is paramount. This compound is identified by several names and identifiers, which are crucial for accurate communication and information retrieval in academic and industrial research.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-6-carboxylate | nih.gov |

| CAS Number | 14192-26-8 | nih.gov |

| Molecular Formula | C₁₀H₉NO₃ | nih.gov |

| Molecular Weight | 191.18 g/mol | nih.gov |

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is methyl 2-oxo-1,3-dihydroindole-6-carboxylate. nih.gov This name precisely describes the molecular structure, indicating a methyl ester at the 6th position of an indoline ring that has an oxo (or ketone) group at the 2nd position.

Methyl 2-oxoindole-6-carboxylate nih.govsynthinkchemicals.com

2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester nih.gov

6-(Methoxycarbonyl)-2-indolone nih.govsynthinkchemicals.com

6-Carbomethoxy-2-Oxindole

Methyl oxindole-6-carboxylate nih.govchemicalbook.com

The use of these synonyms is widespread, and familiarity with them is essential for conducting comprehensive literature searches. nih.gov

Importance of this compound as a Key Intermediate in Complex Chemical Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.comtdcommons.org Its structure incorporates several reactive sites that can be selectively modified, making it a versatile building block for constructing elaborate molecular architectures.

A notable application of this compound is in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. tdcommons.org this compound serves as a key precursor in the multi-step synthesis of Nintedanib, highlighting its industrial relevance. synthinkchemicals.comtdcommons.org The synthesis often involves the reaction of this compound with other reagents to build the complex side chains characteristic of the final drug molecule. innospk.comgoogle.com

Furthermore, the oxindole (B195798) core of this compound is a common feature in many other biologically active compounds, making it a valuable starting material for the discovery and development of new therapeutic agents. ekb.egresearchgate.net

Overview of Research Trajectories Involving this compound

Research efforts have also been directed towards the derivatization of the this compound scaffold to create libraries of novel compounds for biological screening. By introducing various substituents at different positions of the indoline ring, chemists can explore the structure-activity relationships of these new molecules, aiming to identify compounds with enhanced potency and selectivity for specific biological targets. The versatility of the indoline scaffold suggests that research involving this key intermediate will continue to be a fruitful area for the discovery of new medicines. mdpi.comnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGUNWFFVDLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395695 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14192-26-8 | |

| Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxindole-6-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-oxoindoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 2 Oxoindoline 6 Carboxylate and Its Derivatives

Classical Synthetic Routes and Their Evolution

Classical approaches to synthesizing the oxindole (B195798) core of Methyl 2-oxoindoline-6-carboxylate often involve multi-step sequences starting from readily available aromatic precursors. These methods are foundational and have been described in prior art for the synthesis of 6-methoxycarbonyl-2-oxindole. google.comgoogleapis.com

Two primary multi-step synthetic pathways have been established, starting from either 3-nitro-benzoic acid or 4-methyl-3-nitro-benzonitrile. googleapis.com

The initial step in one of the prominent classical routes involves the esterification of 3-nitro-benzoic acid. google.comgoogleapis.com This reaction, typically a Fischer esterification, converts the carboxylic acid group into a methyl ester using methanol in the presence of an acid catalyst. truman.edu This step is crucial for protecting the carboxylic acid functionality and setting the stage for subsequent reactions. The process is an equilibrium reaction, and ensuring the starting material is dry is critical to maximizing the product yield. truman.edu

Following esterification, the resulting methyl 3-nitrobenzoate undergoes an electrophilic substitution reaction. google.comgoogleapis.com This step introduces a carbon chain at the position ortho to the nitro group and para to the ester. The reaction with a reagent like chloroacetic acid methyl ester leads to the formation of 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester. google.comgoogleapis.com The indole (B1671886) ring is generally highly reactive towards electrophiles, making this type of substitution a key strategy in its synthesis. researchgate.net

The final step in this sequence is a hydrogenation-intramolecular amidation cascade. google.comgoogleapis.com The nitro group of 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester is reduced to an amine, typically using catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C). google.comchemicalbook.com The newly formed amino group then undergoes a spontaneous or catalyzed intramolecular cyclization (amidation) by attacking the adjacent ester group, forming the desired 2-oxindole ring structure. chemicalbook.com This reductive cyclization is a common and efficient method for constructing the oxindole core. chemrxiv.org

One detailed procedure involves dissolving the precursor, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, in acetic acid with a 10% palladium on carbon catalyst and hydrogenating the mixture. This process can achieve a high yield of this compound. chemicalbook.com

Table 1: Synthesis Route from 3-Nitro-Benzoic Acid

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Esterification | 3-nitro-benzoic acid, Methanol | Methyl 3-nitrobenzoate |

| 2 | Electrophilic Substitution | Methyl 3-nitrobenzoate, Chloroacetic acid methyl ester | 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester |

An alternative classical route begins with 4-methyl-3-nitro-benzonitrile. googleapis.com This compound features a nitrile group that will ultimately be converted into the target ester functionality. nih.govnih.gov The first phase of this pathway involves a chain prolongation of the methyl group, followed by a reductive cyclization of the resulting intermediate, (4-cyano-2-nitro-phenyl)acetic acid, to form the oxindole scaffold. googleapis.com

The synthesis is completed through a two-step transformation of the nitrile group. First, the nitrile is hydrolyzed to a carboxylic acid in a process known as saponification. googleapis.com This can be achieved under acidic or basic conditions, where the carbon-nitrogen triple bond reacts with water. libretexts.org Following the formation of the 6-carboxy-2-oxindole intermediate, the final step is the esterification of this carboxylic acid functionality to yield the target molecule, this compound. googleapis.comresearchgate.net

Table 2: Synthesis Route from 4-Methyl-3-nitro-benzonitrile

| Step | Reaction | Starting Material | Intermediate/Product |

|---|---|---|---|

| 1 | Chain Prolongation | 4-methyl-3-nitro-benzonitrile | (4-cyano-2-nitro-phenyl)acetic acid |

| 2 | Reductive Cyclisation | (4-cyano-2-nitro-phenyl)acetic acid | 6-cyano-2-oxindole |

| 3 | Saponification of Nitrile | 6-cyano-2-oxindole | 2-oxoindoline-6-carboxylic acid |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nintedanib |

| 3-nitro-benzoic acid |

| 4-methyl-3-nitro-benzonitrile |

| Chloroacetic acid methyl ester |

| Methanol |

| Methyl 3-nitrobenzoate |

| 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester |

| Palladium on carbon (Pd/C) |

| Acetic acid |

| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |

| (4-cyano-2-nitro-phenyl)acetic acid |

| 6-cyano-2-oxindole |

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. In the context of this compound derivatives, one-pot methodologies have been successfully developed.

A notable example is the synthesis of methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a closely related derivative. This process involves the reaction of this compound with triethyl orthobenzoate and acetic anhydride in a single reaction vessel. By heating the mixture, the desired product is formed in a good yield, demonstrating the feasibility of a one-pot approach for the functionalization of the oxindole core.

One specific instance of this one-pot synthesis involves reacting ethyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and a significant excess of acetic anhydride at 110°C for four hours, resulting in a 61% molar yield of the 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate. google.com Another variation of this one-pot method utilizes methyl 2-oxoindole-6-carboxylate, triethyl orthobenzoate, and acetic anhydride in xylene. Heating this mixture to 120°C for four hours yielded the desired product with a molar yield of 78.8% and an HPLC purity of 95.61%. google.com Further optimization of this one-pot reaction in xylene at 110°C resulted in a molar yield of 80.9% and an improved HPLC purity of 99.43%.

These one-pot procedures, while focused on a derivative, highlight a strategic approach to streamline the synthesis of complex oxindoles, which could be adapted for the direct synthesis of this compound or other closely related derivatives.

Modern and Optimized Synthetic Strategies

Improved Processes for Enhanced Yields and Purity

Several multi-step synthetic routes for this compound have been described and subsequently improved upon. One established method begins with the esterification of 3-nitro-benzoic acid, followed by an electrophilic substitution with chloroacetic acid methyl ester. The resulting 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester then undergoes a final hydrogenation and intramolecular amidation sequence to yield the target compound. googleapis.com

An alternative and improved process starts from methyl 4-chloro-3-nitrobenzoate. tdcommons.org This process involves the following key steps:

Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: Methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base like potassium tert-butoxide in dimethyl sulfoxide. tdcommons.org

Synthesis of this compound: The resulting diester is then subjected to reductive cyclization. One method involves hydrogenation using a palladium on carbon catalyst. chemicalbook.com An alternative procedure utilizes hydrose in a mixture of acetic acid and water, followed by heating. tdcommons.org

A specific example of an improved process provides detailed experimental conditions and yields. The preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate from 50.0 gm of methyl 4-chloro-3-nitrobenzoate yielded 53.0 gm of the product. tdcommons.org The subsequent conversion of 50.0 gm of this intermediate to this compound using hydrose and acetic acid produced 22.0 gm of the final product. tdcommons.org

Another highly efficient synthesis involves the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. In this process, the starting material is dissolved in concentrated acetic acid in the presence of a 10% palladium on carbon catalyst. The reaction is carried out under a hydrogen atmosphere at 50 psi and 50°C for 2.5 hours. This method has been reported to produce this compound in a high yield of 98%. chemicalbook.com

| Synthetic Approach | Starting Material | Key Reagents/Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| One-Pot | Ethyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride, 110°C | 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate | 61% (molar) | Not specified |

| One-Pot | Methyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride, Xylene, 120°C | Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 78.8% (molar) | 95.61% |

| One-Pot (Optimized) | Methyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride, Xylene, 110°C | Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 80.9% (molar) | 99.43% |

| Improved Multi-Step | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Hydrose, Acetic acid, Water, 120-125°C | This compound | 44% (based on provided weights) | Not specified |

| Improved Multi-Step (Hydrogenation) | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | H₂, 10% Pd/C, Acetic acid, 50°C, 50 psi | This compound | 98% (theoretical) | Not specified |

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound, catalytic hydrogenation is a key step in several synthetic routes.

The reductive cyclization of nitro-aromatic precursors is a common strategy to form the oxindole ring system. A widely used and highly effective catalyst for this transformation is palladium on carbon (Pd/C). For instance, in the synthesis of 6-methoxycarbonyl-2-oxindole from propanedioic acid, [4-(methoxycarbonyl)-2-nitrophenyl]-, dimethylester, a 10% Pd/C catalyst is used for the hydrogenation step in acetic acid at 45°C and under 40-50 psi of hydrogen pressure. google.com

Similarly, the high-yield synthesis of this compound from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate employs a 10% palladium on carbon catalyst. chemicalbook.com This heterogeneous catalyst is favored for its high activity, selectivity, and ease of removal from the reaction mixture by filtration, which simplifies the purification process. The use of such a catalyst is a hallmark of an efficient and scalable industrial process.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance.

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. One-pot syntheses are a prime example of this principle in action, as they reduce the number of workup and purification steps, thereby minimizing waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The choice of reactions and reagents is critical to achieving high atom economy.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into the synthesis of oxindole derivatives has explored the use of greener solvents such as water and ethanol-water mixtures. While specific examples for the title compound are not detailed, the general trend in oxindole synthesis is to move away from chlorinated and other toxic solvents.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The application of heterogeneous catalysts like Pd/C in the synthesis of this compound aligns with this principle, as the catalyst can be used in small amounts and is recyclable.

While the documented syntheses of this compound still largely rely on traditional organic solvents like acetic acid and xylene, the broader field of oxindole synthesis is actively exploring more sustainable alternatives. The future development of the synthesis of this important intermediate will likely see a greater emphasis on incorporating a wider range of green chemistry principles to enhance the environmental profile of the manufacturing process.

Advanced Research Topics and Future Directions

Novel Synthetic Methodologies for Accessing Challenging Analogs

The synthesis of the 2-oxoindoline core and its derivatives is a dynamic area of research, with continuous efforts to develop more efficient, stereoselective, and environmentally benign methods. iiserpune.ac.in While several routes to Methyl 2-oxoindoline-6-carboxylate exist, including processes starting from 3-nitro-benzoic acid or 4-methyl-3-nitro-benzonitrile, there is still a need for improved and more versatile synthetic strategies. google.comgoogleapis.com

Future research is directed towards the development of novel catalytic systems for the asymmetric synthesis of chiral 3-substituted oxindoles, which are of significant interest due to their biological activities. nih.gov The use of metal catalysts, such as ruthenium and palladium, has shown promise in the C-H functionalization and stereoselective oxidation of oxindole (B195798) derivatives. iiserpune.ac.inrsc.orgchim.it Additionally, visible-light-induced radical-coupling reactions are emerging as a powerful tool for constructing sterically congested 3,3'-disubstituted oxindoles, which are challenging to access through traditional methods. rsc.org The development of one-pot and domino reactions, which allow for the rapid assembly of complex spiro-fused 2-oxindoles from simple starting materials, represents another key area of future synthetic exploration. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Oxindole Derivatives

| Methodology | Key Features | Advantages | Challenges |

| Traditional Cyclization | Intramolecular cyclization of substituted anilines. | Well-established, reliable for simple analogs. | Harsh reaction conditions, limited functional group tolerance. |

| Metal-Catalyzed C-H Functionalization | Direct modification of the oxindole core using transition metals (e.g., Pd, Ru). | High atom economy, access to diverse analogs. | Catalyst cost and toxicity, regioselectivity control. iiserpune.ac.inchim.it |

| Asymmetric Catalysis | Enantioselective synthesis of chiral 3-substituted oxindoles. | Access to stereochemically defined bioactive molecules. | Development of highly efficient and selective catalysts. nih.gov |

| Photocatalysis | Visible-light-induced radical reactions. | Mild reaction conditions, access to sterically hindered structures. rsc.org | Substrate scope, quantum yield optimization. |

| Domino Reactions | Multi-step transformations in a single pot. | Increased efficiency, reduced waste. mdpi.com | Complex reaction optimization, control of stereochemistry. |

Development of New Bioactive Molecules Based on the this compound Scaffold

The 2-oxoindoline scaffold is a cornerstone in the development of new therapeutic agents. innospk.com Its ability to be readily modified at various positions allows for the creation of diverse libraries of compounds for biological screening. researchgate.net A significant portion of research on oxindole derivatives focuses on their potential as anticancer agents. researchgate.net

The development of Nintedanib, a potent tyrosine kinase inhibitor, from this compound highlights the therapeutic potential of this scaffold. innospk.comtdcommons.org Future research will likely focus on expanding the biological targets of oxindole-based molecules. For instance, derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDK2), which are implicated in cancer. mdpi.com Other reported biological activities of oxindole derivatives include antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties. researchgate.net The exploration of these and other therapeutic areas will be a key driver of future research.

Mechanistic Investigations of Chemical Transformations and Biological Activities

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of oxindoles is crucial for the development of more efficient and selective methods. researchgate.net For example, studies on the 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones have revealed that the regio- and stereoselectivity can be controlled by the reaction conditions, which is attributed to the reversibility of the reaction. nih.gov Similarly, understanding the mechanism of domino reactions that lead to the formation of spiro-fused 2-oxindoles can aid in the design of more effective synthetic strategies. mdpi.com

On the biological front, elucidating the mechanism of action of bioactive oxindole derivatives is essential for their development as therapeutic agents. For Nintedanib, it is known to competitively bind to the ATP binding pocket of multiple receptors, thereby blocking intracellular signaling. tdcommons.org For new derivatives, detailed mechanistic studies will be required to identify their specific molecular targets and signaling pathways. This will involve a combination of biochemical assays, structural biology, and cell-based studies.

Applications in Catalysis and Materials Science

The unique structural and electronic properties of oxindole derivatives make them attractive candidates for applications beyond medicine. In the field of catalysis, chiral oxindole-based ligands have been used to induce stereoselectivity in various chemical transformations. nih.gov The development of new oxindole-based catalysts for a broader range of reactions is an active area of research.

The potential of oxindole derivatives in materials science is a less explored but promising area. The indole (B1671886) framework, a component of the oxindole structure, is found in optoelectronic materials. chim.it The ability to tune the electronic properties of the oxindole scaffold through chemical modification could lead to the development of new materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The immobilization of oxindole derivatives on nanomaterials, such as fullerenes, is also being investigated for potential applications in targeted drug delivery and diagnostics. mdpi.com

Computational Design and Virtual Screening of New Derivatives

Computational methods are playing an increasingly important role in the design and discovery of new bioactive molecules. Virtual screening of large compound libraries can help to identify promising candidates for further experimental investigation. For the this compound scaffold, computational approaches can be used to design new derivatives with improved binding affinity and selectivity for specific biological targets.

An example of this is the in silico design of functionalized C60 fullerene derivatives to act as nanocarriers for oxindole-based drugs. mdpi.com By using flexible docking methods, researchers can predict the binding energies and structural features of the complexes formed between the nanomolecules and the oxindole derivatives. mdpi.com This allows for the rational design of nanocarriers with optimal binding capabilities. Similar computational approaches can be applied to the design of new oxindole-based enzyme inhibitors and other therapeutic agents.

Emerging Roles in Drug Discovery and Development

The 2-oxoindoline scaffold continues to be a fertile ground for drug discovery and development. innospk.com Beyond its established role in cancer and fibrosis treatment, emerging research is uncovering new therapeutic opportunities for oxindole derivatives. The structural complexity that can be achieved, such as the creation of adjacent all-carbon quaternary centers, opens up new chemical space for drug discovery. rsc.org

The development of focused libraries of structurally diverse oxindoles and spirooxindoles is a key strategy for identifying new drug leads. researchgate.net These libraries can be screened against a wide range of biological targets to identify novel activities. The ability to synthesize these compounds efficiently and stereoselectively is crucial for the success of such endeavors. researchgate.net The ongoing exploration of the vast chemical space accessible from the this compound scaffold is likely to yield new drug candidates with novel mechanisms of action in the coming years.

Comprehensive Review of Existing Literature and Identification of Research Gaps

A comprehensive review of the literature reveals that the chemistry and biology of 2-oxindoles are well-established fields of research. nih.govresearchgate.net There is a wealth of information on the synthesis, functionalization, and biological activities of this class of compounds. researchgate.net However, several research gaps can be identified.

Identified Research Gaps:

Expanded Biological Profiling: While much of the biological research has focused on anticancer activity, a more systematic evaluation of oxindole derivatives against a broader range of therapeutic targets is needed. researchgate.net

Applications in Materials Science: The potential of oxindole derivatives in materials science, particularly in the area of organic electronics, is largely unexplored and warrants further investigation. chim.it

Green Synthetic Methodologies: While progress has been made, there is a continuing need for the development of more sustainable and environmentally friendly synthetic methods for the production of oxindole derivatives, particularly on an industrial scale. iiserpune.ac.in

Mechanistic Studies of Biological Activity: For many bioactive oxindole derivatives, the precise mechanism of action at the molecular level remains to be fully elucidated.

Addressing these research gaps will be crucial for unlocking the full potential of this compound and the broader class of 2-oxindole derivatives in medicine, catalysis, and materials science.

Q & A

Q. What are the established synthetic routes for Methyl 2-oxoindoline-6-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-oxoindoline-6-carboxylic acid using methanol under acidic catalysis. Optimization involves:

- Temperature control : Reactions are often carried out at reflux (60–80°C) to ensure complete conversion.

- Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) are common catalysts, but milder alternatives like DCC (dicyclohexylcarbodiimide) can reduce side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity.

Data Table :

| Catalyst | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| H₂SO₄ | 78 | 92 | Diethyl ether adducts |

| SOCl₂ | 85 | 95 | Minimal |

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- ¹H NMR : Look for the methyl ester peak at δ 3.8–3.9 ppm (singlet, 3H) and the indoline ring protons (δ 6.8–7.2 ppm for aromatic protons).

- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxoindoline C=O) .

- Mass Spec : Molecular ion peak at m/z 205 (M⁺) and fragment ions at m/z 160 (loss of COOCH₃).

Contradiction Note : Some analogs (e.g., acetylated derivatives in ) show shifted carbonyl peaks due to substituent effects, requiring careful comparison with reference spectra.

Q. What safety protocols are critical for handling this compound in the lab?

- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (EU-GHS/CLP). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent spreading.

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

When refining X-ray diffraction

- Software Tools : Use SHELXL for small-molecule refinement. For twinned crystals or high-resolution data, apply the TWIN/BASF commands .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Example : A study on a related indoline derivative revealed pseudo-merohedral twinning, resolved by adjusting the HKLF5 keyword in SHELXL .

Q. How do impurities like Nintedanib Impurity 32 form during synthesis, and how can they be minimized?

Nintedanib Impurity 32 (a structural analog) arises from incomplete acetylation or cross-reactivity during coupling steps. Mitigation strategies:

- Reagent Purity : Use freshly distilled methanol and acetic anhydride to avoid moisture-induced side reactions.

- Chromatographic Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities early .

Data Table :

| Impurity | Retention Time (min) | Source | Mitigation |

|---|---|---|---|

| Impurity 32 | 12.3 | Acetylation side product | Reduce reaction time to 2 hours |

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (60–70%), aligning with experimental logP values in .

Limitation : Discrepancies between predicted and experimental solubility (e.g., 0.5 mg/mL observed vs. 1.2 mg/mL predicted) highlight the need for wet-lab validation .

Q. How can contradictory bioassay results (e.g., cytotoxicity vs. neuroprotection) be addressed in pharmacological studies?

- Dose-Dependent Effects : Test a broad concentration range (1 nM–100 µM) to identify therapeutic windows.

- Cell Line Specificity : Use primary neurons for neuroprotection assays vs. cancer lines (e.g., HeLa) for cytotoxicity.

- Mechanistic Profiling : Combine transcriptomics and proteomics to differentiate on-target vs. off-target effects .

Q. What advanced chromatographic techniques resolve co-eluting peaks in purity analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。